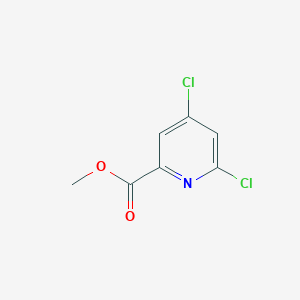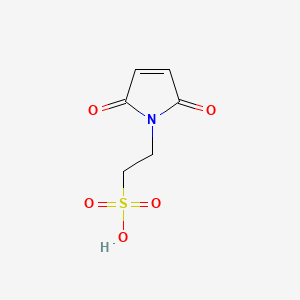
2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,5-dihydro-2,5-dioxo-1h-pyrrole-1-acetic acid” is an organic compound with the molecular formula C6H5NO4 . It is a solid, often found as white crystals . It is slightly soluble in water but can dissolve in organic solvents . It has a strong acidity .
Synthesis Analysis
The synthesis of “N-maleoyl-based” compounds, which includes “2,5-dihydro-2,5-dioxo-1h-pyrrole-1-acetic acid”, can be achieved through the reaction of maleoyl chloride and acetic acid . The reaction is carried out in an organic solvent at low temperatures .
Molecular Structure Analysis
The molecular structure of “2,5-dihydro-2,5-dioxo-1h-pyrrole-1-acetic acid” consists of a pyrrole ring with two carbonyl (C=O) groups at the 2 and 5 positions and an acetic acid group attached to the nitrogen atom of the pyrrole ring .
Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 376.7±25.0 °C at 760 mmHg, and a flash point of 181.6±23.2 °C . It has a molar refractivity of 32.8±0.3 cm3, a polar surface area of 75 Å2, and a molar volume of 98.3±3.0 cm3 .
科学的研究の応用
1. Synthesis of Learning and Memory Active Compounds
Research on compounds potentially active in learning and memory processes led to the synthesis of esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids, related to 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid. These compounds are seen as dehydration products of 4-hydroxy-2-pyrrolidinones or cyclic derivatives of 4-aminoisocrotonic acid, contributing to the field of neurochemistry and cognitive enhancement (Pinza & Pifferi, 1978).
2. Development of Photoluminescent Polymers
A series of π-conjugated polymers and copolymers containing this compound derivatives demonstrated strong photoluminescence, making them suitable for electronic applications. These polymers show enhanced photochemical stability compared to saturated polymers, marking a significant contribution to materials science and electronic engineering (Beyerlein & Tieke, 2000).
3. Photochemical Synthesis in Organic Chemistry
This chemical compound played a role in the photochemical synthesis of pyrrole derivatives. The irradiation of related compounds in the presence of triethylamine yielded desulfurization products, important for developing new organic synthesis methodologies (Nishio, 1997).
4. Biological Applications of Organotin(IV) Complexes
Organotin(IV) complexes of derivatives of this compound were synthesized and characterized, with implications for their potential use in biology due to their tested toxicity against various bacteria and fungi (Shahid et al., 2005).
5. Solid-Phase Synthesis in Combinatorial Chemistry
This compound has been utilized in the solid-phase synthesis of various pyrrole derivatives. This approach is significant for the rapid generation of chemical libraries, contributing to combinatorial chemistry and drug discovery (Huang & Xu, 2009).
作用機序
Target of Action
The primary target of 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic Acid, also known as 2-(2,5-Dioxopyrrol-1-yl)ethanesulfonic Acid or N-(2-Sulfoethyl)maleimide, is the thiol group in biomolecules . The thiol group plays a crucial role in maintaining the structure and function of proteins.
Mode of Action
The compound contains a maleimide group that can react with a thiol group to form a covalent bond . This interaction enables the connection of the biomolecule with a thiol, thereby affecting the function of the biomolecule.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . These conditions could potentially affect the compound’s reactivity and its ability to interact with its targets.
生化学分析
Biochemical Properties
2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, including thiol-containing proteins, through covalent bonding. The maleimide group in the compound reacts with thiol groups in proteins, forming stable thioether bonds. This interaction is essential for labeling and modifying proteins in biochemical studies .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways by modifying proteins involved in these pathways. The compound can alter gene expression and cellular metabolism by interacting with key regulatory proteins. For instance, it can inhibit or activate specific enzymes, leading to changes in metabolic flux and gene expression patterns .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with thiol groups in proteins. The maleimide group in the compound forms covalent bonds with thiol groups, leading to the modification of protein structure and function. This interaction can result in enzyme inhibition or activation, depending on the target protein. Additionally, the compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At high doses, it can lead to adverse effects, including cellular toxicity and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function increases dramatically beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. This interaction is crucial for understanding the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, influencing its overall impact on cellular processes .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to particular organelles. This subcellular localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and influence cellular processes .
特性
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)ethanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO5S/c8-5-1-2-6(9)7(5)3-4-13(10,11)12/h1-2H,3-4H2,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFOEAHRZSEKEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596902 |
Source


|
| Record name | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52338-78-0 |
Source


|
| Record name | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


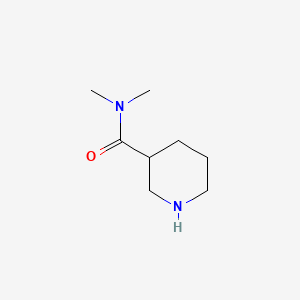
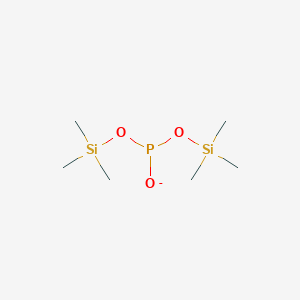

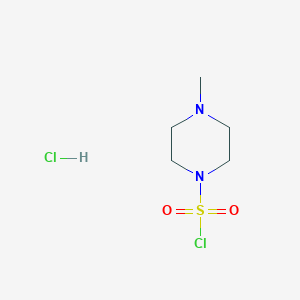


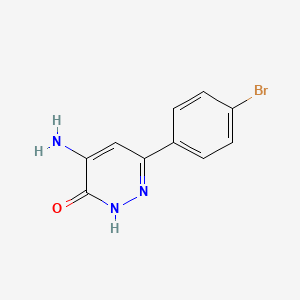
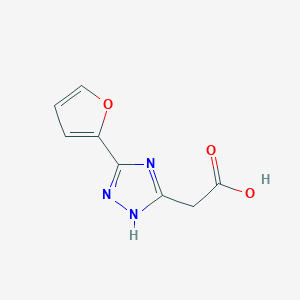
![7-Cyclopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1370131.png)


![2-[4-(Pyridin-4-yl)piperazin-1-yl]acetic acid](/img/structure/B1370140.png)
